3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol
Übersicht
Beschreibung
3-Oxa-9-azabicyclo[331]nonan-7-ol is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen to achieve the reduction . Another approach includes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Typical nucleophiles include halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol: This compound is similar in structure but differs in the position of the oxygen and nitrogen atoms.
9-Azabicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic structure but may have different functional groups attached.
Uniqueness
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biologische Aktivität
Overview
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is a bicyclic compound notable for its unique structural features, including both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and as a chemical probe for various biological systems.
The biological activity of this compound primarily involves its role as a ligand that interacts with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these biological macromolecules, influencing various biochemical pathways. For instance, it has been shown to inhibit the activity of BCL6, a transcriptional repressor implicated in various cancers .
Enzyme Inhibition
One significant area of research focuses on the compound's ability to inhibit cholinesterases, which are critical enzymes in neurotransmission. Studies have indicated that derivatives of bicyclic compounds can exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these interactions suggest that this compound may serve as a potent inhibitor compared to established drugs like rivastigmine .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | AChE | TBD |
Rivastigmine | AChE | 0.5 |
Other derivatives | BChE | 1.60 - 311 |
Case Studies
Recent studies have highlighted the compound's potential as a chemical probe for BCL6 inhibition in cellular models. In vivo pharmacokinetic studies demonstrated that this compound exhibited favorable solubility and permeability characteristics, making it an attractive candidate for further development in cancer therapeutics .
Applications in Medicinal Chemistry
The compound is being explored not only for its direct biological activities but also as an intermediate in the synthesis of more complex organic molecules with therapeutic potential. Its unique bicyclic structure allows for modifications that could enhance its biological efficacy or reduce toxicity.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, the specific arrangement of functional groups in this compound contributes to its distinct chemical properties and biological activities.
Property | This compound | 3-Oxa-7-Azabicyclo[3.3.1]Nonan-9-Ol |
---|---|---|
Structure | Unique bicyclic arrangement | Similar bicyclic framework |
Biological Activity | Potent AChE/BChE inhibitor | Less potent than primary compound |
Solubility | High | Moderate |
Eigenschaften
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWZWAXYRQGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.